(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol
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Overview
Description
(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol is a chemical compound with the molecular formula C9H11N3O. It is a member of the pyrazolopyrimidine family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethylpyrazole with a suitable aldehyde or ketone, followed by cyclization and subsequent reduction to yield the desired methanol derivative .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: (2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents and catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .
Scientific Research Applications
(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Pyrazolopyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
2,5-Dimethylpyrazole: A precursor in the synthesis of (2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol.
Pyrimidinylmethanol derivatives: These compounds have similar functional groups and are studied for their biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
(2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6-3-4-12-9(10-6)8(5-13)7(2)11-12/h3-4,13H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUBIXICOCPSFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C=C1)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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